molecular formula C19H16N2O5S B457920 ETHYL 2-(3-METHYL-4-NITROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(3-METHYL-4-NITROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B457920
M. Wt: 384.4g/mol
InChI Key: NYTPNZNZRHZNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(3-METHYL-4-NITROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C17H16N2O5. This compound is notable for its unique structure, which includes a benzothiophene core, a nitrobenzoyl group, and an ethyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-METHYL-4-NITROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple stepsThe final step involves the esterification of the carboxylate group with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3-METHYL-4-NITROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzothiophene core .

Scientific Research Applications

ETHYL 2-(3-METHYL-4-NITROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(3-METHYL-4-NITROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The benzothiophene core may also interact with cellular membranes, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate
  • Ethyl 2-[(2-nitrobenzoyl)amino]benzoate
  • Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate

Uniqueness

ETHYL 2-(3-METHYL-4-NITROBENZAMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its benzothiophene core. This structure provides distinct chemical properties and potential biological activities that are not found in similar compounds .

Properties

Molecular Formula

C19H16N2O5S

Molecular Weight

384.4g/mol

IUPAC Name

ethyl 2-[(3-methyl-4-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H16N2O5S/c1-3-26-19(23)16-13-6-4-5-7-15(13)27-18(16)20-17(22)12-8-9-14(21(24)25)11(2)10-12/h4-10H,3H2,1-2H3,(H,20,22)

InChI Key

NYTPNZNZRHZNOC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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